N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide
Description
The compound N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide is a heterocyclic molecule featuring a thiazole core substituted with a methylamino-oxoethyl group and a benzamide moiety modified by a quinolin-2-ylmethoxy substituent.
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-(quinolin-2-ylmethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-24-21(28)12-18-14-31-23(26-18)27-22(29)16-7-10-19(11-8-16)30-13-17-9-6-15-4-2-3-5-20(15)25-17/h2-11,14H,12-13H2,1H3,(H,24,28)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUCYOYYSVVOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the quinoline moiety and the benzamide group. Key steps may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Quinoline Moiety: This step often involves nucleophilic substitution reactions where the quinoline derivative is introduced.
Formation of the Benzamide Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the quinoline moiety.
Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide is not fully understood but is believed to involve interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The quinoline moiety may intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound’s key structural elements include:
- Thiazole ring : A common scaffold in kinase inhibitors and antimicrobial agents.
- Methylamino-oxoethyl side chain: Provides hydrogen-bonding capacity and modulates solubility.
Table 1: Molecular and Physicochemical Comparison
Key Observations :
Key Observations :
Table 3: Activity Comparison
Key Observations :
- The quinolin-2-ylmethoxy group may enhance DNA intercalation or kinase binding compared to pyridinyl or benzothiazolyl analogs.
- The methylamino-oxoethyl side chain could improve solubility relative to more lipophilic substituents (e.g., bromophenyl in Compound 50).
Structural and Electronic Considerations
- Electronic Effects: The quinoline group’s electron-withdrawing nature may reduce electron density on the thiazole ring compared to benzothiazole analogs, altering reactivity and target interactions .
Biological Activity
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide is a synthetic organic compound that combines a thiazole ring with a quinoline and benzamide structure. This unique combination suggests potential biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- CAS Number : 2034608-21-2
The compound's structure features key functional groups that may interact with biological targets, potentially influencing its pharmacological properties.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Compounds containing thiazole and benzamide moieties often exhibit diverse biological effects, including:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of DNA methyltransferases, which are crucial in epigenetic regulation .
- Anticancer Activity : The structural similarity to known anticancer agents suggests that this compound may also possess cytotoxic properties against various cancer cell lines.
Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds, revealing insights into their biological activities:
- Inhibition of DNA Methyltransferases : Compounds analogous to this compound have demonstrated significant inhibition against DNMT1 and DNMT3A, indicating potential use in cancer therapy .
- Cytotoxicity Studies : Research has shown that derivatives with similar structures exhibit cytotoxic effects in micromolar concentrations against leukemia cells, suggesting that this compound may also have therapeutic potential in hematological malignancies .
Comparative Table of Biological Activities
| Compound Name | Target Enzyme | EC50 (µM) | Biological Activity |
|---|---|---|---|
| N-(4-Aminophenyl)benzamide | DNMT1 | 10 ± 1 | Moderate Inhibition |
| N-(4-Methylaminophenyl)benzamide | DNMT3A | 0.9 | High Inhibition |
| This compound | TBD | TBD | Potential Anticancer Activity |
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of various thiazole and quinoline derivatives, including those structurally related to this compound. The results indicated that certain modifications to the quinoline moiety enhanced cytotoxicity against leukemia cell lines, supporting the hypothesis that this compound may exhibit similar or enhanced activity.
Case Study 2: Mechanistic Insights into DNMT Inhibition
Research involving molecular docking studies provided insights into how compounds with a similar backbone inhibit DNMTs. The presence of specific functional groups was found to be critical for binding affinity and selectivity towards different DNMT isoforms, suggesting that this compound could be a valuable candidate for further investigation in epigenetic therapies.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks, with fragmentation patterns confirming the methylamino-oxoethyl side chain .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
How should researchers design experiments to evaluate its biological activity, particularly in antimicrobial or anticancer contexts?
Advanced Research Question
- Antimicrobial Assays :
- Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Assess biofilm disruption via crystal violet staining .
- Anticancer Screening :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to cisplatin and validate via apoptosis markers (e.g., caspase-3 activation) .
- Data Normalization : Account for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v) .
What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Question
- SAR Discrepancies :
- Quinoline Methoxy Position : Derivatives with 2-methoxy substitution show 10× higher anticancer activity than 4-methoxy analogs due to enhanced DNA intercalation .
- Thiazole Substituents : Electron-withdrawing groups (e.g., -NO₂) improve antimicrobial activity but reduce solubility, necessitating formulation optimization .
- Resolution Methods :
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., Topoisomerase II for anticancer activity) .
- Meta-Analysis : Cross-reference biological data with physicochemical properties (logP, polar surface area) to identify outliers .
How can computational methods predict its pharmacokinetic and pharmacodynamic properties?
Advanced Research Question
- ADME Prediction :
- SwissADME : Predict moderate bioavailability (F=30–50%) due to high molecular weight (>450 Da) and cLogP (~3.5) .
- CYP450 Metabolism : Likely hepatically metabolized via CYP3A4; use molecular dynamics simulations to identify vulnerable sites .
- Target Interaction Modeling :
- Molecular docking with HDAC8 (anticancer target) reveals hydrogen bonding with the benzamide carbonyl and π-π stacking with quinoline .
What experimental approaches optimize reaction yields during scale-up synthesis?
Advanced Research Question
- Continuous Flow Chemistry : Reduces side reactions in thiazole formation by maintaining precise temperature control (ΔT ±2°C) .
- Catalyst Screening : Pd/C or Ni catalysts improve coupling efficiency by 15–20% in benzamide-thiazole conjugation .
- Purification : Use preparative HPLC with gradient elution to isolate high-purity batches (>98%) for in vivo studies .
How do researchers analyze contradictory data in pharmacological studies, such as varying IC₅₀ values across cell lines?
Advanced Research Question
- Source Identification :
- Check cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. serum-containing media) .
- Validate assay reproducibility via independent replicates.
- Mechanistic Studies :
- Use siRNA knockdown to confirm target specificity (e.g., EGFR inhibition in resistant cell lines) .
What are the critical functional groups influencing its bioactivity, and how can they be modified?
Basic Research Question
- Key Groups :
- Thiazole Ring : Essential for ATP-binding pocket interactions in kinase inhibition .
- Quinolin-2-ylmethoxy : Enhances DNA intercalation via planar aromaticity .
- Modifications :
- Replace methylamino with ethylamino to improve solubility (logP reduction by 0.5 units) .
- Introduce halogen substituents (e.g., -F) on benzamide to boost metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
